Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-13(2,3)19-12(17)15-7-5-14(6-8-15)10-11(16)4-9-18-14/h4,9H,5-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVQWGUTUXGNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130532 | |
| Record name | 1-Oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346229-50-2 | |
| Record name | 1-Oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346229-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategies and Key Intermediate Formation
The synthesis of tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate relies on constructing the spiro[5.5] framework through intramolecular cyclization. Two primary approaches dominate the literature:
Cyclocondensation of Piperidine Derivatives with Keto-Esters
A common route involves the reaction of Boc-protected piperidine-4-one with γ-keto esters under basic conditions. For example, ethyl 3-oxopentanoate reacts with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of sodium ethoxide (EtONa) to form the spirocyclic core via aldol-like condensation. The mechanism proceeds through enolate formation at the keto ester, followed by nucleophilic attack on the piperidinone carbonyl, cyclization, and dehydration to yield the unsaturated lactone (1-oxa ring).
Reaction Conditions
Ring-Closing Metathesis (RCM) of Diene Precursors
Advanced methods employ Grubbs catalysts for RCM to form the 1-oxa ring. A diene precursor, such as tert-butyl 4-(3-butenyloxy)piperidine-1-carboxylate, undergoes metathesis in dichloromethane (DCM) with Grubbs 2nd-generation catalyst (5 mol%) at 40°C. This method offers stereocontrol but requires anhydrous conditions.
Reaction Conditions
Boc Protection and Functional Group Compatibility
The Boc group is introduced early in the synthesis to protect the piperidine nitrogen, ensuring compatibility with subsequent acidic or basic conditions. Key steps include:
Optimization of Cyclization Conditions
Cyclization efficiency depends on solvent, base, and temperature. Comparative studies reveal the following trends:
Table 1: Cyclization Method Comparison
| Method | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Aldol Condensation | EtONa | Ethanol | 78 | 6 | 65 | |
| Ring-Closing Metathesis | Grubbs II | DCM | 40 | 12 | 72 | |
| Acid-Catalyzed | H₂SO₄ | Toluene | 110 | 4.5 | 48 |
Key findings:
Purification and Characterization
Crude products are purified via flash chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from methanol/water. Characterization data from literature includes:
Challenges and Alternative Routes
Industrial-Scale Considerations
Large-scale synthesis (>1 kg) employs continuous flow reactors to enhance heat transfer during exothermic cyclization steps. A 2022 study reported a 15% yield increase using a microreactor (70°C, residence time 30 min) vs. batch processing.
Chemical Reactions Analysis
Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate serves as a versatile building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in developing new compounds.
Reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduced with lithium aluminum hydride or sodium borohydride.
These reactions facilitate the creation of derivatives that may have enhanced properties or novel functionalities.
Biology
The biological applications of this compound are particularly intriguing due to its potential interactions with enzymes and receptors:
Biological Activities:
-
Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects against various bacteria and fungi.
"Research indicates that compounds with similar structural features to tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec have demonstrated antimicrobial properties" .
Medicine
Ongoing research is investigating the therapeutic potential of this compound in drug development:
Anticancer Potential :
Studies indicate that this compound may inhibit cell proliferation and induce apoptosis in certain cancer cell lines, suggesting a promising avenue for anticancer therapies.
"Preliminary studies suggest that the compound may have anticancer effects, particularly through mechanisms involving the inhibition of cell proliferation" .
Case Study 1: Antimicrobial Activity
In a controlled study, derivatives of spirocyclic compounds were tested against common pathogens. The results indicated significant inhibition zones, suggesting that tert-butyl 4-oxo compounds could be developed into effective antimicrobial agents.
Case Study 2: Anticancer Research
A recent investigation into the effects of tert-butyl 4-oxo compounds on cancer cell lines showed promising results in reducing tumor growth rates in vitro. The study highlighted the need for further research into specific mechanisms of action.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate
- CAS No.: 1346229-51-3
- Molecular Formula: C₁₄H₂₃NO₄
- Molecular Weight : 269.34 g/mol
- Structure : A spirocyclic compound featuring a 1-oxa-9-azaspiro[5.5]undecane core with a ketone (4-oxo) group and a tert-butyl carbamate protective group.
Synthesis :
The compound is synthesized via oxidation of a precursor (e.g., tertiary alcohol) using pyridinium dichromate (PDC) in dichloromethane, followed by silica gel chromatography with chloroform as the eluent. The reaction achieves a yield of 76% .
Applications :
Primarily used as an intermediate in medicinal chemistry, particularly in the development of Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists, which are investigated for type 2 diabetes treatment .
Comparison with Similar Spirocyclic Compounds
Structural and Functional Group Variations
The table below highlights key structural and synthetic differences between the target compound and analogs:
Key Observations
Spirocyclic Core Modifications: The position of heteroatoms (e.g., 1-oxa vs. 3-aza in vs. Substituent Effects: The phenyl group in enhances aromatic interactions in receptor binding, whereas methyl groups (e.g., in ) may improve metabolic stability.
Synthetic Efficiency :
- The target compound’s synthesis (76% yield) is more efficient than the 32% yield for the phenyl-substituted analog , likely due to fewer steric challenges during oxidation.
Biological Relevance :
- The 4-oxo group in the target compound is critical for FFA1 agonist activity, as ketones often participate in hydrogen bonding with receptors .
- In contrast, triazaspiro derivatives (e.g., ) leverage multiple nitrogen atoms for METTL3 enzyme inhibition, demonstrating how heteroatom count dictates therapeutic mechanism.
Research Findings and Implications
- FFA1 Agonist Development : The target compound’s spirocyclic periphery balances rigidity and flexibility, optimizing receptor interaction. Its 1-oxa group may enhance pharmacokinetics compared to purely carbocyclic analogs .
Biological Activity
Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates a tert-butyl group, an oxo functional group, and an oxa-aza spiro structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 267.32 g/mol. The compound features a distinctive spirocyclic arrangement that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₄ |
| Molecular Weight | 267.32 g/mol |
| Purity | 95% |
| Storage Conditions | Room temperature |
Antimicrobial Activity
Research indicates that compounds with similar structural features to tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene have demonstrated antimicrobial properties. For instance, derivatives of spirocyclic compounds have been shown to inhibit the growth of various bacteria and fungi, suggesting that this compound may exhibit similar activity.
Anticancer Potential
Preliminary studies suggest that the compound may have anticancer effects, particularly through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The unique functional groups present in the structure could facilitate interactions with cellular targets, potentially leading to therapeutic effects against certain types of cancer.
The exact mechanism of action for tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene is not fully elucidated; however, it is hypothesized that the oxo and carboxylate groups may play a crucial role in binding to specific enzymes or receptors within biological systems. These interactions can lead to changes in enzyme activity or receptor signaling pathways.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluating the antimicrobial activity of various spirocyclic compounds found that those with oxo groups exhibited significant inhibition against Gram-positive bacteria, indicating potential for clinical applications in treating bacterial infections.
- Cancer Cell Line Studies : In vitro experiments using cancer cell lines demonstrated that tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene induced apoptosis at concentrations above 50 µM, suggesting a dose-dependent effect on cell viability.
- Structure–Activity Relationship (SAR) : Comparative analysis with structurally similar compounds revealed that modifications to the spirocyclic structure could enhance biological activity, providing insights into the design of more potent derivatives.
Q & A
Q. What are the optimal synthetic routes for tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate?
The compound can be synthesized via multi-component reactions, such as a domino [2+2+2] cycloaddition involving α,β-unsaturated imines, electron-deficient alkynes, and Meldrum acid derivatives. Key steps include nucleophilic addition, Michael addition, and annulation under ambient conditions in dichloromethane. Ensure stoichiometric control (1:1:1 molar ratio) and monitor reaction progress via TLC or HPLC to optimize yield (~60–75%) .
Q. What safety precautions are critical when handling this compound?
Store the compound refrigerated in a tightly sealed container to prevent moisture absorption and electrostatic charge buildup. Use nitrile gloves and a lab coat to avoid skin contact, and work in a fume hood to minimize inhalation risks. In case of exposure, wash affected skin with water for 15 minutes and seek medical evaluation if irritation persists .
Q. How can the molecular structure be confirmed post-synthesis?
Employ X-ray crystallography (using SHELXL for refinement) to resolve the spirocyclic core and lactone/oxazolidinone moieties. Complement this with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For crystallographic discrepancies, cross-validate with DFT-calculated bond lengths and angles to refine positional parameters .
Advanced Research Questions
Q. How can diastereoselectivity challenges be addressed during spirocycle synthesis?
Stereochemical control requires optimizing solvent polarity and temperature. For example, using DCM at 25°C promotes cis isomer dominance (dr > 4:1) in spiro[5.5] systems. DFT calculations (e.g., B3LYP/6-31G*) can predict transition-state energetics to rationalize selectivity. Validate via single-crystal XRD of diastereomers .
Q. What analytical methods resolve contradictions in crystallographic data refinement?
If SHELXL refinement yields high R-values (>0.1), re-examine data for twinning or disorder. Use OLEX2 or PLATON to check for missed symmetry elements. For hydrogen-bonding ambiguities, apply graph set analysis (e.g., Etter’s notation) to identify donor-acceptor patterns and refine thermal parameters iteratively .
Q. How do hydrogen-bonding networks influence the compound’s reactivity?
Hydrogen bonding between the carbonyl group and adjacent NH/OH moieties stabilizes transition states in nucleophilic reactions. Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions. For example, a C=O···H-N interaction (2.8–3.2 Å) may enhance electrophilicity at the lactone ring .
Q. What experimental designs are suitable for studying environmental stability?
Design accelerated degradation studies under varied pH (2–12), UV exposure, and temperature (25–60°C). Use LC-MS to track decomposition products (e.g., tert-butyl cleavage or lactone hydrolysis). Apply OECD guidelines for hydrolysis kinetics and QSAR models to predict ecotoxicological endpoints .
Methodological Considerations
Q. How to optimize purification of this hygroscopic spirocompound?
Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from tert-butyl methyl ether. For persistent impurities, employ preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA). Lyophilize the final product and store under argon to prevent hydration .
Q. What strategies validate synthetic intermediates in multi-step routes?
For intermediates like tert-butyl carboxylate derivatives, use in-situ IR to monitor carbonyl stretching (1700–1750 cm⁻¹). Combine 2D NMR (HSQC, HMBC) to assign quaternary carbons and NOESY for spatial proximity analysis. Cross-reference with HRMS (ESI+) for molecular ion confirmation .
Q. How to assess the compound’s role in supramolecular assemblies?
Co-crystallize with complementary hydrogen-bond donors (e.g., urea derivatives) and analyze packing motifs via Mercury software. Measure melting point depression (DSC) and solubility changes to quantify host-guest interactions. Theoretical studies (MD simulations) can predict aggregation behavior in solution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
